![molecular formula C19H20O3 B13592430 Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is an organic compound with the molecular formula C19H22O3. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate typically involves the reaction of 4’-formyl-[1,1’-biphenyl]-2-yl acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Bromine (Br2) in acetic acid at room temperature.
Major Products Formed
Oxidation: 4’-carboxy-[1,1’-biphenyl]-2-yl acetate.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-2-yl acetate.
Substitution: 4’-bromo-[1,1’-biphenyl]-2-yl acetate.
科学的研究の応用
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate: Characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure.
Tert-butyl2-{4’-hydroxymethyl-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl2-{4’-bromo-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a bromo group instead of a formyl group.
Uniqueness
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the formyl group provides a reactive site for further modifications, while the biphenyl structure offers stability and the potential for π-π interactions. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
InChIキー |
CWPBLHCQYVBCNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


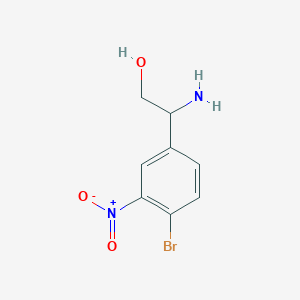

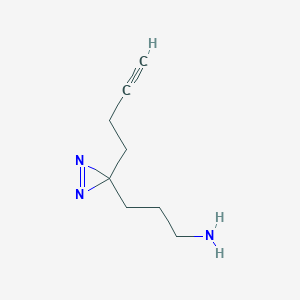
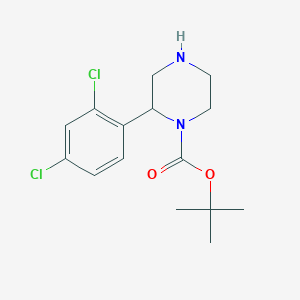
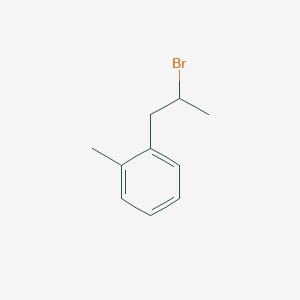
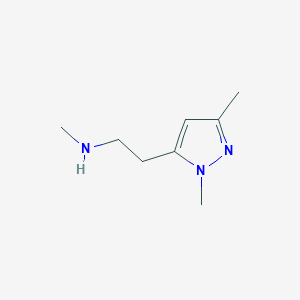
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
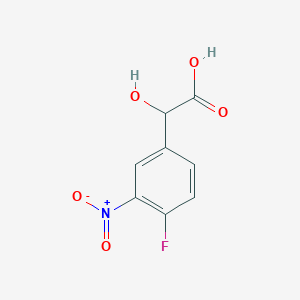
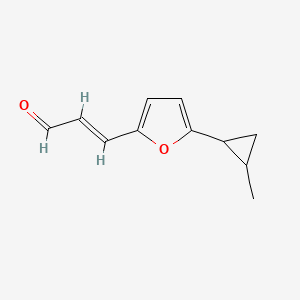
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
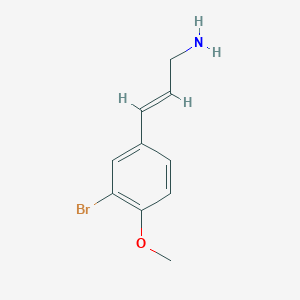
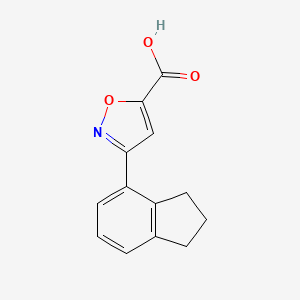
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
